molecular formula C14H21NO2 B11727550 1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine

Cat. No.: B11727550
M. Wt: 235.32 g/mol
InChI Key: XAUVNNLPQLHHRW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst to form the intermediate 1-(3,5-dimethoxyphenyl)cyclopentanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine is not well-studied. it is likely to interact with various molecular targets and pathways depending on its chemical structure. The presence of methoxy groups and the cyclopentane ring may influence its binding affinity and reactivity with different biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)heptan-1-one: Similar in structure but with a heptanone chain instead of a cyclopentane ring.

    1-(3,5-Dimethoxyphenyl)cyclopentanol: The alcohol derivative of the compound.

Uniqueness

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine is unique due to its specific combination of a cyclopentane ring and methoxy-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[1-(3,5-dimethoxyphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C14H21NO2/c1-16-12-7-11(8-13(9-12)17-2)14(10-15)5-3-4-6-14/h7-9H,3-6,10,15H2,1-2H3

InChI Key

XAUVNNLPQLHHRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCCC2)CN)OC

Origin of Product

United States

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